2,5-difluoro-N-(3-methylcyclopentyl)aniline
CAS No.:
Cat. No.: VC17813437
Molecular Formula: C12H15F2N
Molecular Weight: 211.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15F2N |
|---|---|
| Molecular Weight | 211.25 g/mol |
| IUPAC Name | 2,5-difluoro-N-(3-methylcyclopentyl)aniline |
| Standard InChI | InChI=1S/C12H15F2N/c1-8-2-4-10(6-8)15-12-7-9(13)3-5-11(12)14/h3,5,7-8,10,15H,2,4,6H2,1H3 |
| Standard InChI Key | BWMBTVFIKXBHTR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C1)NC2=C(C=CC(=C2)F)F |
Introduction
2,5-Difluoro-N-(3-methylcyclopentyl)aniline is a chemical compound belonging to the class of anilines, which are derivatives of aminobenzenes. This compound features a difluorobenzene moiety with a 3-methylcyclopentyl group attached to the nitrogen atom of the aniline structure. The presence of fluorine atoms enhances its chemical properties, making it a subject of interest in various scientific fields, particularly in pharmaceuticals and agrochemicals.
Synthesis and Chemical Reactions
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Common method for synthesizing aniline derivatives |
| Organic Reactions | Various reactions facilitated by fluorine's electron-withdrawing effects |
Applications and Research Findings
2,5-Difluoro-N-(3-methylcyclopentyl)aniline has potential applications in scientific research, particularly in medicinal chemistry. Compounds with similar structures have shown promising biological activities, although specific data on this compound's biological activity is limited.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential for biological activity and drug development |
| Agrochemicals | Possible applications due to enhanced chemical properties |
Comparison with Similar Compounds
Several compounds share structural similarities with 2,5-difluoro-N-(3-methylcyclopentyl)aniline, including:
| Compound Name | Unique Features |
|---|---|
| 3,5-Difluoroaniline | Lacks cyclopentyl group; simpler structure |
| 4-Fluoro-N-(2-methylcyclopentyl)aniline | Contains only one fluorine; different position on the aromatic ring |
| 2,5-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline | Contains an imidazole moiety; different functional group |
These compounds highlight the unique positioning of fluorine atoms and the presence of the cyclopentyl group in 2,5-difluoro-N-(3-methylcyclopentyl)aniline, which may confer distinct chemical properties and biological activities compared to its analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume